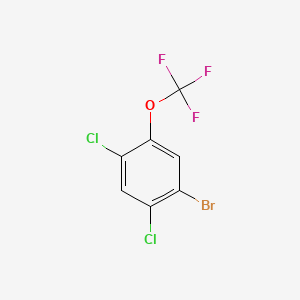

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

Descripción

Propiedades

IUPAC Name |

1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUZNWGBIDSKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682147 | |

| Record name | 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-72-1 | |

| Record name | Benzene, 1-bromo-2,4-dichloro-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"physical and chemical properties of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene"

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene[1]

Executive Summary & Molecular Identity

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (CAS No. 1255574-72-1 ) is a highly specialized polyhalogenated aromatic intermediate.[1] Characterized by a dense substitution pattern including bromine, chlorine, and a trifluoromethoxy ether moiety, this molecule serves as a critical scaffold in the synthesis of advanced agrochemicals (specifically insecticides and acaricides) and fluorinated pharmaceuticals.[1] Its unique electronic profile—defined by the interplay of strong inductive withdrawal and resonance donation—makes it a valuable electrophile in transition-metal catalyzed cross-coupling reactions.[1]

Nomenclature & Identification

| Identifier | Detail |

| IUPAC Name | 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene |

| CAS Number | 1255574-72-1 |

| Molecular Formula | C₇H₂BrCl₂F₃O |

| Molecular Weight | 309.90 g/mol |

| SMILES | FC(F)(F)Oc1cc(Cl)c(Br)cc1Cl (Note: Regioisomer dependent) |

| Structural Class | Polyhalogenated Aryl Ether |

Structural Analysis & Electronic Properties

The chemical behavior of this molecule is dictated by the competing electronic effects of its four substituents.[1] Understanding these vectors is essential for predicting reactivity and designing synthetic routes.[1]

Electronic Vector Map

-

Trifluoromethoxy Group (-OCF₃): Located at position 5 (relative to Br at 1), this group is strongly electron-withdrawing by induction (-I) due to the fluorine atoms, yet offers weak resonance donation (+R) through the oxygen lone pairs.[1] It significantly increases lipophilicity (Hansch π value ≈ +1.04).[1]

-

Bromine (C-1): The primary handle for functionalization.[1] The C-Br bond is polarized, facilitating oxidative addition to metal centers (Pd, Ni).[1]

-

Chlorine Atoms (C-2, C-4): Provide steric bulk and deactivate the ring towards electrophilic aromatic substitution (EAS) while activating the ring for nucleophilic aromatic substitution (SₙAr) at the ortho/para positions relative to themselves.[1]

Steric Environment

The molecule is heavily congested.[1] The "1,2,4,5" substitution pattern leaves only two aromatic protons (C-3 and C-6).[1]

-

C-3 Proton: Trapped between two chlorine atoms (C-2 and C-4), making it sterically shielded and highly acidic due to the inductive effect of flanking halogens.[1]

-

C-6 Proton: Located between the bulky -OCF₃ group and the Bromine atom.[1]

Figure 1: Functional group analysis and their impact on the chemical reactivity profile.[1]

Physical Properties Profile

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity QSAR models and structural analogs (e.g., 1-bromo-2,4-dichlorobenzene).[1]

| Property | Value / Description | Significance |

| Physical State | Low-melting solid or viscous liquid | Handling requires gentle heating for transfer.[1] |

| Melting Point | 35 – 45 °C (Estimated) | Likely solidifies in cold storage; melt before aliquoting.[1] |

| Boiling Point | > 245 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | 1.85 ± 0.05 g/cm³ | Significantly denser than water; forms the bottom layer in extractions.[1] |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Strictly hydrophobic; requires organic solvents (DCM, THF).[1] |

| Solubility (Organic) | Soluble in DCM, EtOAc, THF, Toluene | Compatible with standard organic synthesis solvents.[1] |

| LogP (Octanol/Water) | ~ 5.2 (Predicted) | Highly lipophilic; indicates high membrane permeability potential.[1] |

| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Low volatility reduces inhalation risk but persists on surfaces.[1] |

Chemical Reactivity & Synthetic Utility[1][7][8]

Metal-Catalyzed Cross-Coupling

The C-Br bond is the most reactive site for transition-metal catalysis.[1]

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl scaffolds.[1] The presence of ortho-chlorine (at C-2) imposes steric strain, often requiring specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1]

-

Buchwald-Hartwig Amination: Can couple with amines, though the electron-deficient nature of the ring may also allow for SₙAr pathways under forcing conditions.[1]

Directed Ortho-Lithiation (DoM)

The proton at C-6 (ortho to the -OCF₃ and -Br) is the most accessible site for deprotonation using sterically hindered bases (e.g., LDA, LiTMP) at low temperatures (-78°C).[1]

-

Protocol Note: Lithium-Halogen exchange at the C-Br bond is a competing pathway.[1] To selectively lithiate C-6, temperature control is critical.[1]

Nucleophilic Aromatic Substitution (SₙAr)

While the ring is deactivated, the combined electron-withdrawing power of -OCF₃ and two -Cl atoms activates the C-F or C-Cl bonds towards nucleophilic attack by strong nucleophiles (alkoxides, thiols), particularly if the ring is further activated by complexation.[1]

Synthesis Pathways

The industrial preparation typically follows a "Halogen Dance" or sequential electrophilic substitution approach.[1]

Route A: Bromination of 2,4-Dichloro-1-(trifluoromethoxy)benzene

This is the most direct and scalable method.[1]

-

Precursor: 2,4-Dichloro-1-(trifluoromethoxy)benzene.[1]

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

-

Catalyst: Iron(III) bromide (FeBr₃) or Sulfuric Acid.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OCF₃ group directs para, but that position is blocked by Cl.[1] The Cl groups direct ortho/para.[1] The position meta to OCF₃ and para to Cl (Position 5 relative to OCF3, or Position 1 in final numbering) is sterically accessible and electronically activated.[1]

Figure 2: Primary synthetic route via electrophilic bromination.[1][2][3][4]

Handling, Safety & Stability

Hazard Identification (GHS)[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H411: Toxic to aquatic life with long-lasting effects (due to high halogen content and lipophilicity).[1]

Storage & Stability

-

Stability: Chemically stable under standard temperature and pressure.[1]

-

Incompatibilities: Strong oxidizing agents, strong bases (can induce benzyne formation or hydrolysis).[1]

-

Storage Conditions: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Protect from light (though not strictly photo-labile, halogenated compounds can degrade over long UV exposure).[1]

Analytical Verification

-

¹H NMR (CDCl₃): Expect two singlets (or weak doublets due to long-range coupling) in the aromatic region (approx.[1] δ 7.4 – 7.8 ppm).[1]

-

¹⁹F NMR: Distinct singlet for -OCF₃ group (approx.[1] δ -58 ppm).[1]

-

GC-MS: Molecular ion peak [M]+ at ~310 m/z with characteristic isotope pattern for 1 Br and 2 Cl (complex cluster).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1255574-72-1. Retrieved from [Link]

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Applications.[1] ChemBioChem. (General reference for OCF3 group properties).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the highly substituted aromatic compound, 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectral features, predictive methodologies for chemical shifts, and practical considerations for data acquisition and interpretation.

Introduction

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene is a complex aromatic molecule with a substitution pattern that gives rise to a nuanced and informative NMR spectrum. The presence of multiple halogen atoms (bromine and chlorine) and a trifluoromethoxy group (-OCF₃) significantly influences the electronic environment of the benzene ring, leading to distinct chemical shifts and coupling patterns. A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For a molecule such as 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene, ¹H and ¹³C NMR are fundamental techniques for structural verification.

Molecular Structure and Numbering

To facilitate the discussion of the NMR spectra, the following numbering system will be used for the benzene ring of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene.

Figure 1: Molecular structure and numbering of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, H3 and H6. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. Benzene itself resonates at approximately 7.3 ppm.[2] Substituents can either shield (upfield shift) or deshield (downfield shift) the neighboring protons.[2]

Electron-withdrawing groups, such as halogens and the trifluoromethoxy group, generally deshield aromatic protons, causing them to resonate at a higher chemical shift.[3] The deshielding effect is typically strongest for protons in the ortho and para positions relative to the substituent.[4]

Prediction of Chemical Shifts:

To predict the chemical shifts of H3 and H6, we can use an additive model based on substituent chemical shift (SCS) increments. Starting with the chemical shift of benzene (7.27 ppm), we add the increments for each substituent at the appropriate ortho, meta, or para position.

Table 1: Predicted ¹H Chemical Shifts for 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

| Proton | Substituent Effects | Predicted δ (ppm) | Multiplicity |

| H3 | ortho to -Cl, meta to -Br, para to -OCF₃, meta to -Cl | ~7.5 - 7.8 | s |

| H6 | ortho to -Br, meta to -Cl, ortho to -OCF₃, meta to -Cl | ~7.3 - 7.6 | s |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Given the substitution pattern, the two aromatic protons, H3 and H6, are not adjacent and are separated by four bonds. Therefore, any through-bond coupling between them would be very small and likely not resolved. As a result, both signals are expected to appear as singlets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene will provide information about the carbon skeleton. The aromatic region of a ¹³C NMR spectrum typically appears between 110 and 160 ppm.[2] The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity and resonance effects of the substituents.

Prediction of Chemical Shifts:

Similar to the ¹H NMR spectrum, we can predict the ¹³C chemical shifts using additive substituent effects, starting from the chemical shift of benzene at 128.5 ppm.

Table 2: Predicted ¹³C Chemical Shifts for 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C1 (-Br) | ~115 - 125 | s |

| C2 (-Cl) | ~130 - 140 | s |

| C3 (-H) | ~125 - 135 | s |

| C4 (-Cl) | ~130 - 140 | s |

| C5 (-OCF₃) | ~145 - 155 | q (²JCF) |

| C6 (-H) | ~110 - 120 | s |

| -OCF₃ | ~120 | q (¹JCF) |

Note: These are estimated values. Quaternary carbons (C1, C2, C4, C5) will generally have lower signal intensities.

The Trifluoromethoxy Group (-OCF₃) Signature:

A key feature of the ¹³C NMR spectrum will be the signals associated with the trifluoromethoxy group. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a coupling constant typically around 255 Hz.[5] The carbon atom of the benzene ring attached to the -OCF₃ group (C5) will also exhibit a quartet splitting, though with a smaller two-bond coupling constant (²JCF).[5] The signal for the trifluoromethyl carbon itself is expected around 120 ppm.

Advanced NMR Analysis: 2D Techniques

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the absence of through-bond coupling between H3 and H6, as no cross-peaks would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals to their corresponding carbon signals (H3 to C3 and H6 to C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons. For example, H3 would show correlations to C2, C4, and C5, while H6 would show correlations to C1, C2, and C5.

Figure 2: Workflow for NMR-based structure elucidation.

Experimental Protocol

A self-validating experimental protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Analyte: 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene should be of high purity.

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar organic compounds.[6][7] It is relatively inexpensive and has a single residual proton peak at ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time (AQ): ~3 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

3. Data Processing:

-

Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Synthesis and Potential Impurities

A plausible synthesis of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene could involve the bromination of 1,3-dichloro-5-(trifluoromethoxy)benzene. It is important to consider potential side products and unreacted starting materials, as these could appear in the NMR spectrum. For example, isomers with different bromination patterns could be present as minor impurities. A related synthesis for 5-bromo-1,3-dichloro-2-fluoro-benzene involves the diazotization and reduction of a substituted aniline precursor.[8]

Conclusion

The ¹H and ¹³C NMR spectra of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene are highly informative for its structural characterization. By understanding the influence of the various substituents on the chemical shifts and coupling constants, a detailed interpretation of the spectra is possible. The predicted spectra, in conjunction with advanced 2D NMR techniques, provide a robust framework for the unambiguous assignment of all proton and carbon signals. The experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reliable data for this and similar complex aromatic molecules.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[1]

- Levitt, M. H. (2007). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved from [Link]

-

ResearchGate. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Retrieved from [Link]

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

-

Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

-

ACS Publications. (2023). Organic Letters Ahead of Print. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

Sources

- 1. smbstcollege.com [smbstcollege.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K [pubs.rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To [chem.rochester.edu]

- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 8. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

Polychlorinated Aromatic Compounds: Molecular Toxicology, Analytical Protocols, and Metabolic Fate

Executive Summary

Polychlorinated aromatic compounds (PCACs)—specifically polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs)—represent a class of lipophilic, persistent organic pollutants (POPs) that serve as critical case studies in toxicology and xenobiotic metabolism. For drug development professionals, PCACs are not merely environmental contaminants; they are model substrates for understanding Cytochrome P450 (CYP) induction , Aryl Hydrocarbon Receptor (AhR) signaling , and metabolic bioactivation .

This guide synthesizes the structural basis of PCAC toxicity, the molecular mechanisms of their receptor-mediated effects, and the "Gold Standard" isotope dilution mass spectrometry (IDMS) protocols required for their trace analysis.

Structural Classification & Toxic Equivalency (TEQ)

The toxicity of PCACs is strictly governed by their ability to adopt a planar configuration, allowing high-affinity binding to the AhR. Not all congeners are equipotent. To normalize toxicological data, the Toxic Equivalency Factor (TEF) concept is used, with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) set as the reference potency of 1.0.[1]

WHO 2005 Toxic Equivalency Factors (TEFs)

The following table summarizes the consensus TEF values. Researchers must utilize these specific weightings when calculating Total TEQ in biological or environmental samples.

| Compound Class | Congener | WHO 2005 TEF Value | Structural Note |

| Dioxins (PCDDs) | 2,3,7,8-TCDD | 1.0 | Reference standard; planar, lateral substitution. |

| 1,2,3,7,8-PeCDD | 1.0 | High persistence; lipophilic. | |

| OCDD (Octa) | 0.0003 | Steric hindrance reduces AhR affinity. | |

| Furans (PCDFs) | 2,3,4,7,8-PeCDF | 0.3 | Most toxic furan congener. |

| 2,3,7,8-TCDF | 0.1 | Rapidly metabolized compared to TCDD. | |

| PCBs (Dioxin-like) | PCB 126 | 0.1 | Non-ortho; coplanar configuration mimics TCDD. |

| PCB 169 | 0.03 | Non-ortho; highly persistent. | |

| PCB 77 | 0.0001 | Rapidly metabolized. | |

| Mono-ortho PCBs | 0.00003 | Steric twist reduces planarity and AhR binding. |

Expert Insight: In drug discovery, the "non-ortho" PCB structure serves as a negative design template. Molecules mimicking this planar, halogenated bi-aryl motif often trigger off-target CYP1A induction, leading to potential toxicity or rapid clearance of co-administered drugs.

Molecular Mechanism: The AhR Signaling Pathway[2][3][4]

The core toxicity of PCACs is mediated by the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[2] Understanding this pathway is crucial for developing AhR modulators or assessing the immunotoxic potential of new chemical entities (NCEs).

Mechanism of Action

-

Ligand Entry: Lipophilic PCACs diffuse across the plasma membrane.

-

Cytosolic Binding: The ligand binds AhR, which is complexed with chaperones (HSP90, XAP2, p23) to prevent premature degradation.

-

Translocation: Ligand binding exposes a nuclear localization signal (NLS), causing HSP90 dissociation and nuclear entry.

-

Heterodimerization: AhR binds with the AhR Nuclear Translocator (ARNT) .[3]

-

Transcription: The AhR-ARNT complex binds to Dioxin Response Elements (DREs) in the promoter regions of target genes (e.g., CYP1A1, CYP1B1, TIPARP).

Visualization: AhR Signal Transduction

The following diagram illustrates the canonical genomic pathway activated by TCDD.

Figure 1: The canonical Aryl Hydrocarbon Receptor (AhR) signaling cascade.[2][3] Ligand binding triggers nuclear translocation and gene induction, leading to downstream toxicity.

Analytical Protocol: Isotope Dilution Mass Spectrometry (IDMS)

For research requiring regulatory-grade data (e.g., EPA Method 1613B), Isotope Dilution is the only acceptable quantification strategy. This method uses carbon-13 (

The "Self-Validating" Logic

Unlike external calibration, IDMS corrects for every step of the workflow.

-

Protocol: Spike

-labeled standards into the sample before extraction. -

Result: If you lose 20% of your sample during cleanup, you also lose 20% of the labeled standard. The ratio remains constant, yielding 100% accurate quantification despite recovery losses.

Step-by-Step Workflow (Modified EPA 1613B)

-

Sample Preparation & Spiking:

-

Homogenize sample (tissue, soil, or serum).

-

CRITICAL: Spike with 15-17

-labeled PCDD/F congeners (Internal Standards).

-

-

Extraction (Soxhlet):

-

Solvent: Toluene (for high soot/carbon matrices) or Methylene Chloride.

-

Duration: 16–24 hours. Toluene is preferred for PCACs due to high solubility and ability to swell carbon matrices.

-

-

Cleanup (Multi-Column):

-

Acid/Base Silica: Oxidizes lipids and labile interferences.

-

Carbon Column: Separates planar (PCACs) from non-planar interferences (ortho-PCBs). This is the specificity step.

-

-

Instrumental Analysis (GC-HRMS):

-

Column: DB-5ms (60m) for congener separation.

-

Detector: Magnetic Sector High-Resolution MS (Resolution > 10,000 at 10% valley).[4]

-

Note: Triple Quadrupole (GC-MS/MS) is gaining acceptance (e.g., EPA ATP) for screening due to lower cost, but HRMS remains the definitive confirmation tool.

-

Metabolic Fate & Drug Discovery Context[7]

While PCACs are persistent, they are not metabolically inert. Their metabolism by CYP enzymes often leads to bioactivation rather than detoxification. This pathway is a critical model for studying idiosyncratic drug toxicity.

Metabolic Activation Pathway

Lower-chlorinated congeners are metabolized by CYP1A1/1A2 and CYP2B enzymes to form hydroxylated metabolites (OH-PCBs).

-

Quinone Formation: OH-PCBs can be further oxidized to reactive quinones.

-

DNA Adducts: These electrophilic quinones bind covalently to DNA or proteins (Michael addition), causing genotoxicity or hapten formation (immune response).

Visualization: Bioactivation to Reactive Quinones

The following diagram maps the transformation of a stable PCB scaffold into a reactive toxicant.

Figure 2: Metabolic bioactivation pathway. CYP-mediated hydroxylation can lead to reactive quinone species, competing with detoxification (glucuronidation) pathways.

References

-

Van den Berg, M., et al. (2006).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[5] Toxicological Sciences, 93(2), 223–241.

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[6] EPA Office of Water.

-

Denison, M. S., & Nagy, S. R. (2003). Activation of the Aryl Hydrocarbon Receptor by Structurally Diverse Exogenous and Endogenous Chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334.

-

Ludewig, G., et al. (2008).[7] Mechanisms of PCB-induced carcinogenesis: The role of metabolic activation. International Journal of Hygiene and Environmental Health, 211(1-2), 189-202.

-

World Health Organization. (2023). The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls.[5] Regulatory Toxicology and Pharmacology.

Sources

- 1. rais.ornl.gov [rais.ornl.gov]

- 2. The Aryl Hydrocarbon Receptor (AHR) and Its Regulation: An Insight into TCDD-Inducible Poly(ADP-ribose) Polymerase (TIPARP) - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of a 4-(2,4-Dichloro-5-(trifluoromethoxy)phenyl)pyridine Scaffold for Enzyme Inhibitor Development

Abstract

This application note provides a comprehensive guide to the synthesis of a key heterocyclic scaffold, 4-(2,4-dichloro-5-(trifluoromethoxy)phenyl)pyridine, a valuable precursor for the development of potent and selective enzyme inhibitors. We detail a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling protocol, utilizing 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene as a strategic building block. The rationale behind the selection of this starting material is discussed, emphasizing the advantageous physicochemical properties conferred by the trifluoromethoxy (-OCF3) group in drug design, such as enhanced metabolic stability and membrane permeability.[1] This document provides a step-by-step methodology, from reaction setup and execution to product purification and characterization, designed for researchers in drug discovery and medicinal chemistry.

Scientific Rationale & Strategic Approach

The discovery of novel enzyme inhibitors is a cornerstone of modern therapeutics.[2] Kinases, in particular, represent a major class of drug targets due to their critical role in cell signaling pathways; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The design of effective kinase inhibitors often relies on rigid molecular scaffolds that can form specific interactions within the ATP-binding site of the enzyme.[4]

2.1 The Strategic Importance of the Fluorinated Building Block

The starting material, 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene , was selected for several strategic advantages:

-

The Trifluoromethoxy (-OCF3) Moiety: This group is a powerful tool in medicinal chemistry. It is a highly lipophilic and metabolically stable bioisostere of other functional groups.[5] Its strong electron-withdrawing nature and resistance to enzymatic degradation can significantly improve a drug candidate's pharmacokinetic profile, leading to longer biological half-lives and better absorption.[1][6]

-

Polysubstituted Aromatic Core: The dichloro-substitution pattern provides additional vectors for future chemical modification, allowing for the fine-tuning of potency and selectivity. The bromine atom serves as a reliable and reactive handle for palladium-catalyzed cross-coupling reactions.

2.2 The Suzuki-Miyaura Coupling: A Robust Synthetic Tool

To construct the target biaryl scaffold, the Suzuki-Miyaura cross-coupling reaction was chosen. This Nobel prize-winning reaction is one of the most versatile and reliable methods for forming carbon-carbon bonds.[7] Its widespread use in the pharmaceutical industry is due to its:

-

Mild Reaction Conditions: Typically conducted under conditions that preserve sensitive functional groups.

-

High Functional Group Tolerance: Compatible with a wide array of functional groups on both coupling partners.

-

Commercial Availability of Reagents: A vast library of boronic acids and esters is commercially available, enabling rapid library synthesis.

-

Well-Understood Mechanism: The catalytic cycle is well-documented, facilitating reaction optimization and troubleshooting.

The coupling of the aryl bromide with pyridine-4-boronic acid generates a phenyl-pyridine core, a privileged scaffold known to act as a "hinge-binder" in numerous ATP-competitive kinase inhibitors.[2][8]

Overall Experimental Workflow

The synthesis and validation process follows a logical sequence from reaction setup to final product analysis.

Caption: High-level workflow for the synthesis of the target scaffold.

Detailed Synthesis Protocol

This protocol details the synthesis of 4-(2,4-dichloro-5-(trifluoromethoxy)phenyl)pyridine on a 1 mmol scale.

4.1 Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | ≥97% | Sigma-Aldrich |

| Pyridine-4-boronic acid | ≥98% | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |

| Deionized Water | High Purity | In-house |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Brine (Saturated NaCl solution) | - | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

| Schlenk flask (50 mL) | - | Chemglass |

| Magnetic stir bar, stir plate with heating | - | IKA |

| Condenser and inert gas line (N₂ or Ar) | - | - |

| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |

4.2 Step-by-Step Procedure

CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care.

-

Reaction Setup:

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (324 mg, 1.0 mmol, 1.0 equiv), pyridine-4-boronic acid (184 mg, 1.5 mmol, 1.5 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).

-

Causality Note: Using an excess of the boronic acid drives the reaction to completion. The inorganic base is essential for the transmetalation step of the catalytic cycle.[7]

-

-

Solvent Addition and Degassing:

-

Add 1,4-Dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Seal the flask and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Catalyst Addition and Reaction:

-

Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

-

Causality Note: A 3-5 mol% catalyst loading is typical for Suzuki couplings involving less reactive or sterically hindered aryl halides.[9]

-

Attach a condenser to the flask, ensure the inert gas flow is maintained, and heat the reaction mixture to 90 °C with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For TLC, use a 3:7 mixture of Ethyl Acetate:Hexanes as the mobile phase. The disappearance of the starting aryl bromide spot indicates reaction completion. The reaction is typically complete within 12-16 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (30 mL) and deionized water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL). The brine wash helps to remove residual water and inorganic salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel.

-

Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(2,4-dichloro-5-(trifluoromethoxy)phenyl)pyridine as a white to off-white solid.

-

Quantitative Data & Expected Results

| Parameter | Value |

| Reactants | |

| 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | 1.0 mmol (324 mg) |

| Pyridine-4-boronic acid | 1.5 mmol (184 mg) |

| Catalyst & Base | |

| Pd(PPh₃)₄ | 5 mol% (58 mg) |

| K₂CO₃ | 3.0 mmol (415 mg) |

| Conditions | |

| Solvent System | Dioxane/H₂O (4:1, 10 mL) |

| Temperature | 90 °C |

| Reaction Time | 12-16 hours |

| Expected Outcome | |

| Theoretical Yield | 322 mg |

| Typical Experimental Yield | 75-85% |

| Purity (post-chromatography) | >95% (by LC-MS and ¹H NMR) |

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note demonstrates a reliable and scalable protocol for the synthesis of 4-(2,4-dichloro-5-(trifluoromethoxy)phenyl)pyridine. The use of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene as a starting material allows for the strategic incorporation of a trifluoromethoxy group, a highly sought-after moiety in modern drug discovery. The resulting phenyl-pyridine scaffold is a high-value intermediate for the generation of libraries targeting kinases and other enzyme families, providing a solid foundation for hit-to-lead campaigns.

References

-

M. C. Ma, et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2998. Available at: [Link]

-

M. C. Ma, et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

-

Willis, A. C., et al. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10(4), 588-595. Available at: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]

-

Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au, 3(2), 127-140. Available at: [Link]

-

D'Souza, D. M., & Müller, T. J. (2007). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

-

Leitão, E. P. T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Willis, A. C., et al. (2020). Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit. Journal of Medicinal Chemistry, 63(13), 6838-6864. Available at: [Link]

-

Leitão, E. P. T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Jones, G. D., et al. (2020). Representative chemical structures of Notum inhibitors. ResearchGate. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione Website. Available at: [Link]

-

Steadman, D., et al. (2021). Small-Molecule Inhibitors of Carboxylesterase Notum: Future Medicinal Chemistry. Future Medicinal Chemistry, 13(1), 81-98. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3326. Available at: [Link]

-

Jones, G. D., et al. (2020). Small-molecule inhibitors of carboxylesterase Notum. PubMed Central. Available at: [Link]

-

Uddin, M. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(19), 5695. Available at: [Link]

-

Wieprzkowicz, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095. Available at: [Link]

-

Al-Otaibi, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1262. Available at: [Link]

-

Singh, A. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene in Drug Discovery

Introduction: Strategic Value of the 2,4-dichloro-5-(trifluoromethoxy)phenyl Moiety

The 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene scaffold is a highly valuable building block in modern medicinal chemistry. Its utility stems from the unique combination of physicochemical properties imparted by its substituents, which can be strategically leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical parameters in drug design.[1] The presence of chloro and bromo substituents provides multiple, distinct handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space around this privileged core.

This guide provides an in-depth exploration of key derivatization strategies for 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene, offering both the underlying scientific rationale and detailed, actionable protocols for researchers in drug discovery.

Chemical Reactivity and Strategic Considerations

The reactivity of 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene is governed by the interplay of its substituents. The trifluoromethoxy group is strongly electron-withdrawing, which, along with the two chlorine atoms, renders the aromatic ring electron-deficient. This electronic nature has two primary consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is more susceptible to attack by nucleophiles.

-

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: The electron-withdrawing character of the substituents can facilitate the oxidative addition of palladium(0) to the carbon-halogen bonds, a crucial step in many cross-coupling reactions.

The different halogens (Br and Cl) also offer opportunities for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective derivatization at the bromine-bearing position.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in drug discovery. For 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene, these reactions can be selectively performed at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The reaction couples an organoboron species (typically a boronic acid or boronate ester) with an aryl halide.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are often employed to promote the oxidative addition and reductive elimination steps, particularly for sterically hindered or electron-deficient aryl halides.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene with a generic arylboronic acid.

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | 1.0 | 323 mg |

| Arylboronic Acid | 1.2 | 1.2 mmol |

| Pd(OAc)₂ | 0.02 | 4.5 mg |

| SPhos | 0.04 | 16.4 mg |

| K₃PO₄ | 2.0 | 424 mg |

| Dioxane | - | 5 mL |

| Water | - | 1 mL |

Step-by-Step Procedure:

-

To a dry reaction vial, add 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide array of aniline derivatives. This is particularly useful in drug discovery, where the aniline moiety is a common pharmacophore.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is typically employed. Ligands like XPhos or RuPhos are often effective. The choice of palladium precatalyst, such as Pd₂(dba)₃ or a palladacycle precatalyst, can influence reaction efficiency.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene with a primary amine.

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | 1.0 | 323 mg |

| Primary Amine | 1.2 | 1.2 mmol |

| Pd₂(dba)₃ | 0.01 | 9.2 mg |

| XPhos | 0.04 | 19.1 mg |

| NaOtBu | 1.4 | 135 mg |

| Toluene | - | 5 mL |

Step-by-Step Procedure:

-

In a glovebox, add NaOtBu (1.4 eq) to a dry reaction vial.

-

In a separate vial, dissolve 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (1.0 eq), the primary amine (1.2 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.04 eq) in anhydrous, degassed toluene (5 mL).

-

Add the solution from step 2 to the vial containing the base.

-

Seal the reaction vial and heat to 110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: Buchwald-Hartwig Amination Workflow

Part 2: Lithiation-Borylation for Further Functionalization

The lithiation-borylation reaction is a powerful strategy to convert the aryl bromide into a versatile boronate ester. This intermediate can then be used in a subsequent Suzuki-Miyaura coupling or other transformations of boronic esters.

Causality Behind Experimental Choices:

-

Lithiation: A strong organolithium base, such as n-butyllithium or sec-butyllithium, is used to perform a halogen-metal exchange at the C-Br bond. This is typically done at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Borylation: The resulting aryllithium species is a potent nucleophile that is quenched with a boronic ester, most commonly triisopropyl borate or pinacolborane, to form the desired boronate ester.

Experimental Protocol: Lithiation-Borylation

This protocol describes the conversion of 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene to its corresponding pinacol boronate ester.

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | 1.0 | 323 mg |

| Anhydrous THF | - | 10 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 0.44 mL |

| Isopropoxypinacolborane | 1.2 | 0.23 mL |

Step-by-Step Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF (10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour.

-

Add isopropoxypinacolborane (1.2 eq) dropwise and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude boronate ester can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Sources

Application Note: Reaction Conditions for Selective C-Br Bond Activation

Strategic Overview: The Hierarchy of Halogen Reactivity

Selective activation of Carbon-Bromine (C-Br) bonds in the presence of other halogens (C-Cl, C-F) or multiple C-Br sites is a cornerstone of modular drug synthesis. The selectivity relies on exploiting the differences in Bond Dissociation Energies (BDE) and the distinct mechanistic preferences of metal catalysts.

The Core Challenge: To activate a specific C-Br bond without touching a C-Cl bond (chemoselectivity) or to distinguish between two C-Br bonds based on steric/electronic environments (site-selectivity).

Mechanistic Drivers of Selectivity:

-

Bond Strength (BDE): C-I (~57 kcal/mol) < C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol) < C-F (~116 kcal/mol). This thermodynamic hierarchy allows kinetic control.

-

Catalyst Ligation State:

-

12-electron Pd(0): Formed by bulky ligands (e.g., P(o-Tol)₃). Prefers concerted oxidative addition, favoring weaker bonds (C-Br/C-I) and distal positions.

-

14-electron Pd(0): Formed by smaller ligands (e.g., PPh₃). Can undergo nucleophilic displacement (

-like), potentially activating electron-deficient C-Cl bonds or sterically accessible sites.

-

-

Metal Center Nature: Nickel (Ni) often accesses single-electron transfer (SET) pathways, allowing alkyl-Br activation distinct from aryl-Br activation.

Decision Matrix: Method Selection

Select the appropriate activation strategy based on your substrate's architecture and the desired transformation.

Figure 1: Decision tree for selecting C-Br activation methods based on substrate competition and desired outcome.

Protocol A: Chemoselective Palladium-Catalyzed Cross-Coupling

Objective: Coupling of an Aryl-Br in the presence of an Aryl-Cl.

Scientific Rationale

Palladium catalyzes the cross-coupling of aryl halides via a cycle of Oxidative Addition (OA), Transmetalation, and Reductive Elimination. The rate of OA for Ar-Br is significantly faster than for Ar-Cl (

Reagents & Equipment[1][2]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

-

Note: Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos) if C-Cl preservation is critical, as they promote C-Cl activation.

-

-

Solvent: 1,4-Dioxane or Toluene/Water mix (degassed).

-

Base: Na₂CO₃ (mild) or K₃PO₄. Avoid strong alkoxides (NaOtBu) which can promote dehalogenation.

-

Temperature Control: 60–80 °C (Do not exceed 90 °C).

Step-by-Step Protocol

-

System Prep: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charging: Add Substrate (1.0 equiv) , Boronic Acid (1.1 equiv) , and Pd(PPh₃)₄ (3-5 mol%) .

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration) and 2M aq. Na₂CO₃ (2.0 equiv) via syringe.

-

Reaction: Heat to 70 °C in an oil bath.

-

Monitoring (The Self-Validating Step):

-

Check LCMS/TLC at 1 hour.

-

Validation: If Ar-Br is consumed but Ar-Cl remains intact -> Success .

-

Warning: If Ar-Cl product appears (>5%), lower temperature to 50 °C immediately.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Comparison: Ligand Effects on Selectivity

| Ligand | Electron Density | Steric Bulk | Selectivity (Br vs Cl) | Risk of C-Cl Activation |

| PPh₃ | Moderate | Moderate | High | Low |

| dppf | Moderate | High (Bite Angle) | High | Low |

| PCy₃ | High | High | Moderate | Medium |

| XPhos | Very High | Very High | Low | High |

Protocol B: Selective Lithium-Halogen Exchange

Objective: Generation of an organolithium species from an Aryl-Br in the presence of Aryl-Cl.

Scientific Rationale

Lithium-halogen exchange is a kinetically controlled equilibrium.[1][2] The rate of exchange follows the order I > Br > Cl.[2] At low temperatures (-78 °C), the exchange with Bromine is rapid (minutes), while the exchange with Chlorine is kinetically inert. This allows for the selective generation of a lithiated species at the C-Br site, which can then be trapped with an electrophile.

Mechanism Visualization

Figure 2: Kinetic pathway of selective Li-Br exchange avoiding Cl-activation.

Step-by-Step Protocol

-

System Prep: Oven-dry a Schlenk flask and stir bar. Cool under a positive pressure of Argon.

-

Solvent: Add anhydrous THF or Et₂O (0.1 M relative to substrate).

-

Substrate: Add Bromo-Chloro-Arene (1.0 equiv) .

-

Cooling (Critical): Submerge flask in a Dry Ice/Acetone bath (-78 °C) . Allow to equilibrate for 15 minutes.

-

Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 5-10 minutes.

-

Note: Run the addition down the side of the cold flask to precool the reagent.

-

-

Aging: Stir at -78 °C for 15–30 minutes .

-

Validation: Take a micro-aliquot and quench with MeOH-d4. NMR should show >95% deuteration at the Br site and 0% at the Cl site.

-

-

Trapping: Add the Electrophile (1.2 equiv) (e.g., aldehyde, ketone, DMF) dropwise.

-

Warming: Allow the reaction to warm to RT slowly only after the electrophile addition is complete.

Troubleshooting Guide

-

Issue: Low conversion of Ar-Br.

-

Solution: Ensure reagents are fresh (titrate n-BuLi). Increase aging time to 45 mins.

-

-

Issue: Scrambling or C-Cl activation.

-

Solution: Temperature was likely too high. Ensure internal probe confirms -78 °C. Switch solvent to Et₂O (slower kinetics than THF).

-

-

Issue: Wurtz Coupling (Ar-Bu formation).

-

Solution: Use t-BuLi (2.0 equiv) instead of n-BuLi. The byproduct t-BuBr is destroyed by the second equivalent of t-BuLi, preventing alkylation.

-

Emerging Method: Photoredox Catalysis

For substrates sensitive to strong bases (Li-exchange) or high heat (Pd-coupling), Photoredox offers a mild alternative.

-

System: fac-Ir(ppy)₃ (1 mol%) + Hantzsch Ester (HEH) + Blue LEDs.

-

Mechanism: Visible light excites the Ir(III) catalyst, which reduces the Ar-Br bond (lower reduction potential than Ar-Cl) to an aryl radical. This radical abstracts a hydrogen from HEH (hydrodebromination) or engages in radical coupling.

-

Selectivity: Highly selective for C-Br over C-Cl due to the precise tuning of the catalyst's redox potential (

).

References

-

Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

-

Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0). National Institutes of Health (PMC). [Link]

-

Lithium–Halogen Exchange. Wikipedia. [Link]

-

Chemoselective Radical Dehalogenation and C-C Bond Formation. Semantic Scholar. [Link][3][4]

-

Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. National Institutes of Health (PubMed). [Link]

Sources

Application Note: Regioselective Lithiation of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

Topic: "Lithiation of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene" Content Type: Application Notes and Protocols

Executive Summary & Chemical Logic

This guide details the protocol for the generation of the organolithium intermediate from 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene and its subsequent trapping with electrophiles.

The substrate presents a complex electronic environment with three directing/activating groups: two chlorines, one bromine, and a trifluoromethoxy (-OCF

Mechanistic Causality

-

Primary Pathway (Desired): Lithium-Bromine exchange is the fastest reaction at -78 °C. The C-Br bond is weaker than the C-Cl bond, allowing selective lithiation at the C1 position using n-butyllithium (n-BuLi).

-

Competing Pathway A (DoM): The C3 proton (between two chlorines) is highly acidic (

~30). However, deprotonation is kinetically slower than Li-Br exchange at cryogenic temperatures. -

Competing Pathway B (Halogen Dance): Polyhalogenated aryllithiums are prone to isomerization ("halogen dance") where the lithium migrates to a more thermodynamically stable position, often adjacent to the most electronegative atom (F or Cl).

-

Competing Pathway C (Benzyne): Warming the lithiated species above -50 °C risks Li-Cl elimination to form a reactive benzyne intermediate, leading to polymerization or tars.

Reaction Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways. The protocol targets the Kinetic Product (green path) while suppressing the "Halogen Dance" and Benzyne formation (red paths).

Caption: Kinetic Li-Br exchange (Green) must be maintained by strict temperature control to avoid isomerization or elimination (Red).

Standardized Protocol

Reagents & Equipment

-

Substrate: 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (Purity >98%).

-

Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.[1] Note: Titrate before use to ensure stoichiometry.

-

Solvent: Tetrahydrofuran (THF), anhydrous (water <50 ppm), degassed.

-

Electrophile: e.g., Triisopropyl borate (for boronic acid) or DMF (for aldehyde).

-

Vessel: Flame-dried 3-neck round bottom flask with internal thermometer and N

/Ar line.

Step-by-Step Methodology

Step 1: System Preparation

-

Assemble glassware under an inert atmosphere (Nitrogen or Argon).[1]

-

Charge the flask with 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (1.0 equiv).

-

Add anhydrous THF (Concentration: 0.1 M to 0.2 M relative to substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature reaches -75 °C or lower before proceeding.

Step 2: Lithiation (The Critical Step)

-

Add n-BuLi (1.05 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15–20 minutes.

-

Critical Control Point: Maintain internal temperature below -70 °C during addition. An exotherm indicates rapid exchange; rapid addition risks local overheating and benzyne formation.

-

-

Stir at -78 °C for 30 to 45 minutes .

-

Why? This allows complete Li-Br exchange. Extending beyond 1 hour increases the risk of "Halogen Dance" isomerization.

-

Step 3: Electrophile Trapping

-

Add the Electrophile (1.2 – 1.5 equiv) neat or dissolved in minimal THF.

-

For Boronic Acid: Add Triisopropyl borate (

) rapidly. -

For Formylation: Add DMF dropwise.

-

-

Stir at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0 °C (or Room Temperature) over 1–2 hours.

-

Observation: The solution often changes color (e.g., yellow to clear or white precipitate formation) as the ate-complex breaks down or product precipitates.

-

Step 4: Quench & Isolation

-

Quench: Add saturated aqueous NH

Cl (or 1M HCl for boronic acids) at 0 °C. -

Extraction: Extract with Ethyl Acetate or MTBE (3x).

-

Purification: Wash organics with brine, dry over Na

SO

Data Presentation & Validation

The following table summarizes expected outcomes based on electrophile choice, derived from analogous poly-haloarene syntheses.

| Parameter | Condition / Value | Rationale |

| Solvent | THF | Essential for stabilizing the lithiated species via coordination. |

| Temp | -78 °C | Prevents elimination of Li-Cl (Benzyne formation). |

| Stoichiometry | 1.05 equiv n-BuLi | Slight excess ensures full conversion; large excess risks DoM at C3. |

| Typical Yield | 80 – 92% | High efficiency of Li-Br exchange. |

| Major Impurity | Des-bromo (protonated) | Caused by wet solvent (quenching the anion) or incomplete exchange. |

Validation Check: 1H NMR

To validate the regioselectivity of the product (e.g., the boronic acid):

-

Starting Material: Two aromatic protons (singlets) with distinct shifts due to different ortho-environments.

-

Product: The disappearance of the C1-Br signal and the shift of the C6-H and C3-H protons confirm substitution. The coupling patterns (usually singlets due to para/meta positioning of substituents) should remain consistent with 1,2,4,5-substitution.

Troubleshooting & Safety

The "Halogen Dance" Risk

If the reaction is held too long at -78 °C or warmed prematurely, the lithium atom may migrate from C1 to C3 (between the two chlorines).

-

Symptom: Product is functionalized at the wrong position (between Cl atoms).

-

Prevention: Adhere strictly to the 30-45 minute exchange window. Use "In-situ trapping" (mixing electrophile with substrate before adding base) only if the electrophile is compatible with n-BuLi (e.g., TMSCl, but not aldehydes/borates).

Benzyne Formation

-

Symptom: Dark/black reaction mixture, low yield, complex baseline on TLC.

-

Cause: Temperature rose above -50 °C while the lithiated species was present.

-

Fix: Check internal thermometer accuracy; improve cooling bath agitation.

References

-

General Mechanism of Li-Hal Exchange: Bailey, W. F.; Patricia, J. J.[2] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1-46. Link

-

Boronic Acid Synthesis (Analogous): "Preparation of (2,4-Dichloro-5-(trifluoromethoxy)phenyl)boronic acid." Sigma-Aldrich Product 1256354-96-7.[3] Link

-

Halogen Dance Review: Schnürch, M. et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007 , 36, 1046-1057. Link

-

Polyhalogenated Aromatics: "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 1996 , 37, 6551-6554. Link

Sources

"optimizing Suzuki coupling with electron-deficient aryl halides"

Topic: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient Electrophiles Role: Senior Application Scientist Status: Active Support Session

Introduction: The Reactivity Paradox

Welcome to the Catalytic Support Center. You are likely here because your "easy" substrate—an electron-deficient aryl halide (e.g., p-nitrophenyl bromide, 2-chloropyridine)—is failing to couple efficiently.

The Core Problem: Electron-deficient (E-def) aryl halides undergo Oxidative Addition (OA) rapidly. While this seems beneficial, it often creates a kinetic bottleneck. The resulting Pd(II) intermediate is highly electrophilic and stable, often "resting" too long before Transmetallation (TM) can occur. This delay exposes the catalyst to deactivation pathways and the substrates to side reactions like homocoupling or hydrodehalogenation.

This guide moves beyond standard recipes to balance the catalytic cycle specifically for these "hyper-reactive" electrophiles.

Diagnostic Workflow: The Triage

Before changing reagents, diagnose the failure mode using the decision tree below.

Visual 1: Troubleshooting Logic Flow

Caption: Diagnostic decision tree for Suzuki coupling failures with electron-deficient aryl halides.

Technical Modules: Issue Resolution

Module A: The Stalled Reaction (Catalyst Death)

Symptom: Starting material (Ar-X) and Boronic Acid remain. The reaction turns black (Pd precipitation) early.

Mechanism: With E-def halides, OA is fast. If the Transmetallation (TM) step is slow, the Pd(II) species accumulates. Electron-deficient Pd(II) complexes are prone to aggregation if not well-ligated.

Solution:

-

Switch to Electron-Rich, Bulky Ligands: You need a ligand that pushes electron density onto the metal to facilitate TM and stabilize the Pd(0) species.

-

Recommendation:XPhos or SPhos (Buchwald Ligands) or P(tBu)3 .

-

Why: These ligands prevent the formation of inactive halide-bridged Pd dimers.

-

-

Pre-activation of Boronic Acid: Ensure the boronate species is formed before the catalyst dies.

-

Protocol: Stir the Boronic Acid + Base in the solvent for 10 mins before adding the Pd catalyst.

-

Module B: Protodeboronation (The "Missing Nucleophile")

Symptom: Ar-X remains, but Boronic Acid has converted to Ar'-H (or is missing).

Mechanism: Electron-deficient aryl halides often require stronger bases to drive the cycle, but strong bases (like hydroxide or alkoxides) rapidly hydrolyze boronic acids, especially if the boronic acid contains heteroatoms [1].

Solution:

-

Base Tuning: Move down the pKa ladder.

-

Standard:

(Aq/Dioxane). -

Optimization:

(Tribasic Potassium Phosphate). It buffers the pH effectively, maintaining enough active boronate without accelerating deboronation [2]. -

Alternative:CsF (Cesium Fluoride) in anhydrous conditions. Fluoride activates the boron without high basicity.

-

-

Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour to keep its standing concentration low relative to the catalyst.

Module C: Homocoupling (Ar-Ar)

Symptom: Significant formation of the symmetrical biaryl (Ar-Ar) derived from the halide.

Mechanism: E-def halides are excellent oxidants. If oxygen enters the system, or if the ratio of Boronic Acid to Halide is low, the Pd(II)-Ar species can disproportionate or react with a second equivalent of Ar-X [3].

Solution:

-

Strict Deoxygenation: Sparging with Argon is insufficient. Use freeze-pump-thaw cycles or vigorous sparging for >15 mins.

-

Change the Reductant: If using Pd(II) precatalysts (like Pd(OAc)2), ensure enough phosphine is present to reduce it to Pd(0), or switch to a Pd(0) source like Pd2(dba)3 .

Optimized Protocol: The "High-Turnover" System

For challenging electron-deficient aryl chlorides (e.g., chloropyridines, chloropyrimidines), use this protocol derived from Buchwald's optimization studies [4].

Materials

-

Catalyst Source: XPhos Pd G2 (Precatalyst) OR Pd(OAc)2 + XPhos (1:2 ratio).

-

Base:

(0.5 M aqueous solution). -

Solvent: THF or 1,4-Dioxane.

Step-by-Step Procedure

-

Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G2 (1–2 mol%) to a reaction vial equipped with a stir bar.

-

Solvent Addition: Seal the vial. Evacuate and backfill with Argon (x3).[1] Add THF (Concentration: 0.2 M relative to halide).

-

Base Addition: Add degassed 0.5 M aqueous

(2.0 equiv) via syringe.-

Note: The biphasic nature is crucial. The phase transfer helps regulate the concentration of the active boronate.

-

-

Reaction: Heat to 40–60°C. (E-def halides rarely require 100°C with this catalyst system; lower heat preserves the catalyst).

-

Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

Visual 2: The Balanced Catalytic Cycle

Caption: Catalytic cycle highlighting the rate-limiting Transmetallation (TM) step for E-def halides.

Data Summary: Base & Ligand Selection Matrix

| Substrate Class | Recommended Ligand | Recommended Base | Solvent System | Key Risk |

| E-Def Aryl Bromide | Toluene/H2O | Homocoupling | ||

| E-Def Aryl Chloride | XPhos or SPhos | THF/H2O | No Reaction (OA failure) | |

| 2-Halo-Pyridine | XPhos or BrettPhos | Dioxane/H2O | Protodeboronation | |

| Unstable Boronic Acid | SPhos | DME/H2O | Hydrolysis of Boron |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Adinin, L. A., et al. (2019). Oxidative Homocoupling of Aryl Boronic Acids. Catalysts, 9(12), 1011. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

"troubleshooting low yields in Sonogashira reactions with sterically hindered substrates"

Topic: Troubleshooting Low Yields in Sonogashira Reactions with Sterically Hindered Substrates Audience: Researchers, scientists, and drug development professionals.